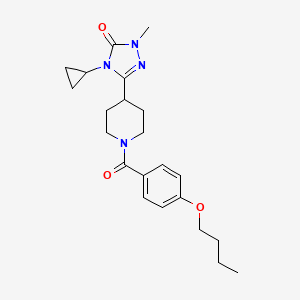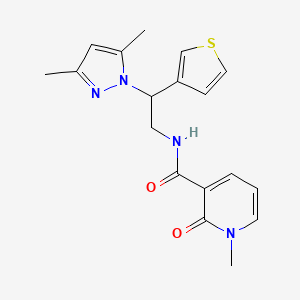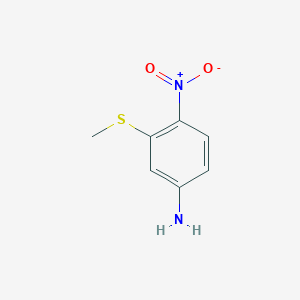
3-(Methylsulfanyl)-4-nitroaniline
Vue d'ensemble
Description
3-(Methylsulfanyl)-4-nitroaniline is a chemical compound that belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. This compound is also known as 4-nitro-3-(methylthio)aniline or MSA, and it has been widely used in the field of scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-4-nitroaniline depends on the specific application. In organic synthesis, MSA acts as a nucleophile in various reactions, such as the substitution of halogens in aromatic compounds. In electrochemistry, MSA acts as a redox mediator by accepting and donating electrons during the electrochemical reaction. In material science, MSA acts as a dopant by introducing charge carriers into the polymer matrix. In biological research, MSA acts as a fluorescent probe by binding to specific biological molecules and emitting light upon excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Methylsulfanyl)-4-nitroaniline have not been extensively studied. However, some studies have reported that MSA may have cytotoxic and genotoxic effects on certain cell lines. Therefore, caution should be taken when handling MSA in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Methylsulfanyl)-4-nitroaniline in lab experiments include its versatility as a building block for organic synthesis, its ability to act as a redox mediator in electrochemical reactions, and its potential as a fluorescent probe for biological research. The limitations of using MSA in lab experiments include its cytotoxic and genotoxic effects, as well as its potential to form explosive compounds when heated or exposed to air.
Orientations Futures
There are many future directions for the research and application of 3-(Methylsulfanyl)-4-nitroaniline, including:
1. Development of new synthetic routes for MSA with higher yields and lower environmental impact.
2. Investigation of the cytotoxic and genotoxic effects of MSA on different cell lines and in vivo models.
3. Optimization of the electrochemical properties of MSA for use as a redox mediator in fuel cells and other electrochemical devices.
4. Development of new fluorescent probes based on the structure of MSA for the detection of specific biological molecules.
5. Exploration of the potential applications of MSA in the field of material science, such as the synthesis of new conducting polymers with improved properties.
Conclusion:
In conclusion, 3-(Methylsulfanyl)-4-nitroaniline is a versatile compound that has been widely used in various scientific research applications. Its unique properties and potential applications make it an important building block for organic synthesis, a redox mediator in electrochemical reactions, and a fluorescent probe for biological research. However, caution should be taken when handling MSA in the laboratory due to its cytotoxic and genotoxic effects. Further research is needed to fully understand the potential applications and limitations of MSA in different fields of science.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-4-nitroaniline has been used in various scientific research applications, including:
1. Organic synthesis: MSA is a versatile building block for the synthesis of various organic compounds, such as dyes, pigments, and pharmaceuticals.
2. Electrochemistry: MSA has been used as a redox mediator in electrochemical reactions, such as the reduction of oxygen in fuel cells.
3. Material science: MSA has been used as a dopant in the synthesis of conducting polymers, which have potential applications in electronic devices.
4. Biological research: MSA has been used as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.
Propriétés
IUPAC Name |
3-methylsulfanyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYOSPVYWRRWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)-4-nitroaniline | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


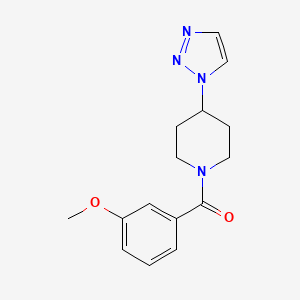
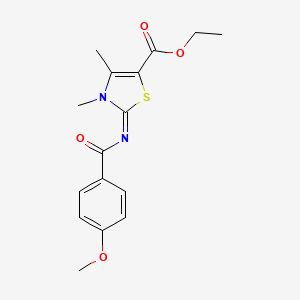
![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)
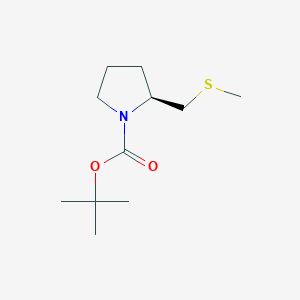
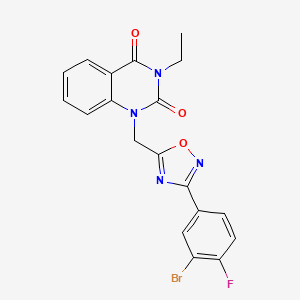

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2952189.png)
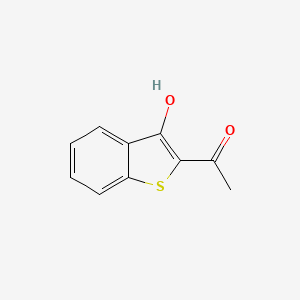
![N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2952191.png)

